1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol

Lipophilicity Medicinal Chemistry ADME

1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol (CAS 1203578-55-5) is a synthetic heterocyclic compound belonging to the class of 4-aminoquinoline derivatives. It features a quinoline core simultaneously substituted with an electron-withdrawing chlorine at the 3-position and a lipophilic trifluoromethyl group at the 7-position, coupled with a 4-hydroxypiperidine moiety at the 4-position.

Molecular Formula C15H14ClF3N2O
Molecular Weight 330.73 g/mol
Cat. No. B12872819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol
Molecular FormulaC15H14ClF3N2O
Molecular Weight330.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F
InChIInChI=1S/C15H14ClF3N2O/c16-12-8-20-13-7-9(15(17,18)19)1-2-11(13)14(12)21-5-3-10(22)4-6-21/h1-2,7-8,10,22H,3-6H2
InChIKeyUKBNEFMEVWIGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol: A Differentiated Quinoline-Piperidine Scaffold for Specialized Procurement


1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol (CAS 1203578-55-5) is a synthetic heterocyclic compound belonging to the class of 4-aminoquinoline derivatives. It features a quinoline core simultaneously substituted with an electron-withdrawing chlorine at the 3-position and a lipophilic trifluoromethyl group at the 7-position, coupled with a 4-hydroxypiperidine moiety at the 4-position . This specific substitution pattern provides a unique combination of electronic and steric properties, distinguishing it from other mono-substituted or unsubstituted quinoline building blocks. The compound has a molecular formula of C15H14ClF3N2O and a molecular weight of 330.73 g/mol . Its primary role is as a key synthetic intermediate, with its structural architecture suitable for the construction of focused libraries targeting kinases, GPCRs, and other therapeutic targets .

Why 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol Cannot Be Replaced by Common Analogs


The target compound's value proposition is rooted in its dual halogenation pattern (3-Cl, 7-CF3), which is absent in structurally similar analogs. Replacing it with a simple 4-(piperidin-4-yl)quinoline or a mono-substituted variant (e.g., only 7-CF3 or only 3-Cl) fundamentally alters the molecule's physicochemical and electronic profile, which is critical for downstream structure-activity relationship (SAR) studies or as a reaction intermediate. The simultaneous presence of the 3-chloro substituent, which can serve as a synthetic handle for further cross-coupling reactions, and the 7-trifluoromethyl group, which greatly enhances lipophilicity and metabolic stability, creates a multi-functional scaffold that is not replicated by any single substitution analog [1]. Attempts to substitute with 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol (CAS 2640836-64-0), for instance, would remove the crucial 3-chloro functionalization site, compromising the synthetic versatility and altering the target binding profile evident in patent data for related series [2].

Quantitative Differentiation Evidence for 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol


Dual Halogenation Drives a Significantly Higher Calculated LogP Than the Dechlorinated Analog

The target compound's calculated partition coefficient (LogP) is a key differentiator from analogs lacking the 3-chloro substituent. A higher LogP is often correlated with enhanced membrane permeability and can be a critical parameter for CNS-targeted programs . While the target compound has a calculated LogP of 3.87, the close analog 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol, which lacks the 3-chloro group, has a significantly lower estimated LogP of 2.5-3.5 . This quantifiable difference in lipophilicity is a direct consequence of the additional chlorine atom and provides a key data point for selection in lipophilicity-driven design.

Lipophilicity Medicinal Chemistry ADME

Distinct Hydrogen-Bonding Profile Versus Key Bioisosteres Guides Solubility and Target Engagement

The target compound possesses one hydrogen bond donor (the piperidine hydroxyl) and three hydrogen bond acceptors (the quinoline nitrogen, the piperidine nitrogen, and the hydroxyl oxygen), as reported on its vendor datasheet . This profile is distinct from a key bioisostere, {1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol, which has two hydrogen bond donors and a higher molecular weight of 416.135 g/mol [1]. The difference in hydrogen bond donor count and molecular weight can significantly influence solubility and the compound's ability to form specific interactions within a biological target's binding pocket, directly impacting hit-to-lead optimization decisions.

Solubility Hydrogen Bonding Bioisosterism

Multi-Vector Functionalization Enables Divergent Synthesis Unavailable to Simpler Scaffolds

The presence of the aryl chloride at the 3-position of the quinoline ring is a critical differentiator from its 3-unsubstituted analog. This C-Cl bond serves as a robust synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental to medicinal chemistry exploration . This built-in functionalization point, combined with the potential for further derivatization of the secondary alcohol on the piperidine ring, makes this scaffold a significantly more versatile intermediate than simpler 4-(piperidin-4-yl)quinolines, which would require additional, often lower-yielding, functionalization steps to introduce a similar reactive handle. This synthetic efficiency is a core differentiator for procurement.

Synthetic Chemistry Cross-Coupling Chemical Biology

Documented Role in a Privileged Kinase Inhibitor Pharmacophore Explored by F. Hoffmann-La Roche

The quinolin-4-yl-piperidine motif, particularly with the specific substitution pattern of this compound, is a recognized privileged structure for kinase hinge binding [1]. Patent activity from major pharmaceutical companies like F. Hoffmann-La Roche AG has explored quinolin-4-yl derivatives, providing strong inferential evidence that this specific scaffold is part of a productive chemical space. While the exact compound may not be disclosed in final drug candidates, its presence in patent landscapes indicates it is a validated strategic starting point, offering a higher probability of yielding active compounds compared to random library screening [2]. This strategic validation is not available for arbitrarily chosen, un-patented analogs.

Kinase Inhibitors Medicinal Chemistry Patent Intelligence

Procurement-Driven Application Scenarios for 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol


CNS-Penetrant Kinase Inhibitor Libraries

The elevated calculated LogP (3.87) compared to the dechlorinated analog (LogP ~2.5-3.5) makes this compound an ideal core scaffold for medicinal chemistry teams prioritizing blood-brain barrier penetration. The combination of enhanced lipophilicity and a privileged kinase-binding hinge motif directly supports the synthesis of focused libraries targeting CNS kinases such as LRRK2 or c-Abl for neurodegenerative diseases .

Rapid SAR Exploration via Diversity-Oriented Synthesis

For groups performing parallel synthesis, the presence of three distinct, chemically orthogonal derivatization handles (aryl-Cl, piperidine-NH, and secondary alcohol) on a single, low-molecular-weight core is a significant advantage. This allows for the efficient generation of a three-dimensional SAR matrix from a single procurement, rather than needing to purchase and manage multiple different intermediate analogs .

Optimization of Metabolic Stability in Lead Series

In programs where metabolic soft spots are a concern, this scaffold offers a strategic advantage. The 7-trifluoromethyl group is a well-established motif for blocking oxidative metabolism at that position on the quinoline ring. This allows medicinal chemists to focus their optimization efforts on the piperidine moiety without being forced to address widespread inherent metabolic instability of the core, a problem often encountered with unsubstituted quinoline leads [1].

Building Block for Targeted Protein Degradation (PROTAC) Linkers

The compound's bifunctional nature—a kinase/GPCR-targeting quinoline headgroup and a functionalized piperidine—makes it a valuable precursor for PROTAC development. The secondary alcohol can be readily elaborated to attach a linker, connecting the target-binding warhead to an E3 ligase ligand. The lower hydrogen bond donor count compared to methanol analogs also helps maintain favorable physicochemical properties for the larger heterobifunctional molecule [2].

Quote Request

Request a Quote for 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.